N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]-2-(6-methylpyridin-3-yl)acetamide
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Overview
Description
N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]-2-(6-methylpyridin-3-yl)acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a hydroxy-phenylethyl group, and a methylpyridinyl acetamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]-2-(6-methylpyridin-3-yl)acetamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the hydroxy-phenylethyl group, and the attachment of the methylpyridinyl acetamide moiety. Common synthetic routes may involve:
Formation of Piperidine Ring: Starting from a suitable precursor, such as a substituted pyridine, the piperidine ring can be formed through cyclization reactions.
Introduction of Hydroxy-Phenylethyl Group: This step may involve the use of Grignard reagents or other organometallic compounds to introduce the hydroxy-phenylethyl group.
Attachment of Methylpyridinyl Acetamide Moiety: This can be achieved through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]-2-(6-methylpyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.
Reduction: The compound can be reduced to form different derivatives, potentially using reducing agents like LiAlH4 or NaBH4.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as Pd/C.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]-2-(6-methylpyridin-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, possibly as an analgesic or anti-inflammatory agent.
Industry: Could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]-2-(6-methylpyridin-3-yl)acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may interact with specific receptors in the body, modulating their activity.
Enzyme Inhibition: It could inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]-2-(6-chloropyridin-3-yl)acetamide
- N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]-2-(6-methylpyridin-2-yl)acetamide
Uniqueness
N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]-2-(6-methylpyridin-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]-2-(6-methylpyridin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-17-7-8-19(15-23-17)13-22(27)24-14-18-9-11-25(12-10-18)16-21(26)20-5-3-2-4-6-20/h2-8,15,18,21,26H,9-14,16H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRORMQUSXQRQOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CC(=O)NCC2CCN(CC2)CC(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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